Hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate

Organic Synthesis Phosgene Substitute Nucleophilic Substitution

Hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate (CAS 1980045-79-1) is an unsymmetric dialkyl carbonate bearing both a hexafluoroisopropyl (HFIP) moiety and a 2,2,2-trifluoroethyl (TFEC) group. This fluorinated carbonate ester combines the strong electron-withdrawing character of two distinct perfluorinated alcohols, resulting in a molecule with a molecular weight of 294.07 g/mol and a calculated logP (XLogP3-AA) of 3.9.

Molecular Formula C6H3F9O3
Molecular Weight 294.07 g/mol
Cat. No. B12079905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexafluoroisopropyl 2,2,2-trifluoroethyl carbonate
Molecular FormulaC6H3F9O3
Molecular Weight294.07 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C6H3F9O3/c7-4(8,9)1-17-3(16)18-2(5(10,11)12)6(13,14)15/h2H,1H2
InChIKeyZNVGKMRWNZPXRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate: An Unsymmetric, Highly Fluorinated Carbonate Ester for Advanced Electrolyte and Synthetic Applications


Hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate (CAS 1980045-79-1) is an unsymmetric dialkyl carbonate bearing both a hexafluoroisopropyl (HFIP) moiety and a 2,2,2-trifluoroethyl (TFEC) group [1]. This fluorinated carbonate ester combines the strong electron-withdrawing character of two distinct perfluorinated alcohols, resulting in a molecule with a molecular weight of 294.07 g/mol and a calculated logP (XLogP3-AA) of 3.9 [2]. It is primarily investigated as a high-performance electrolyte co-solvent or additive for lithium-ion batteries, leveraging the electrochemical stability of the fluorinated alkyl chains, and as a reactive phosgene substitute in organic synthesis [3].

Workflow
Electrolyte co-solvent or additive research
Selection Logic
Unsymmetric fluorinated carbonate for dual-property tuning
Use Context
Specialty building block for phosgene-free synthesis

Why Hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate Cannot Be Replaced by Symmetric Analogs in High-Performance Systems


Simple replacement of Hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate with either bis(2,2,2-trifluoroethyl) carbonate (TFEC) or bis(hexafluoroisopropyl) carbonate (HFIPC) leads to a loss of a critical performance balance. Symmetric TFEC offers low reactivity but insufficient electrophilicity for rapid derivatization, while symmetric HFIPC is highly reactive but suffers from challenging synthesis and excessive steric bulk that can limit its utility [1]. The unsymmetric target compound provides a tunable reactivity window, balancing the leaving group ability of hexafluoroisopropanol (pKa ~9.3) with the stability of the trifluoroethoxy group, a differentiated profile neither symmetric analog can replicate [2]. In lithium-ion battery electrolytes, the dual fluorinated architecture is designed to combine the high-voltage stability of the HFIP group with the favorable solvation properties of the TFEC unit, which pure TFEC-based electrolytes lack [3].

Property
Target compound
Symmetric analogs (TFEC or HFIPC)
Electrophilic reactivity
Tunable intermediate window for selective derivatization
Low (TFEC) or excessively high (HFIPC); controlled synthesis may be difficult
Electrolyte voltage stability
Dual-group architecture for high-voltage cycling and interphase formation
TFEC-based electrolytes may lack high-voltage oxidative shielding
Steric / leaving-group profile
Balanced leaving-group ability and steric accessibility
HFIPC steric bulk may limit utility; TFEC lacks sufficient electrophilicity

Quantitative Differentiation of Hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate Against the Closest Analogs


Tunable Electrophilic Reactivity: Bridging the Gap Between Inert and Highly Reactive Symmetric Carbonates

The unsymmetric Hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate provides an electrophilic reactivity profile that is strategically balanced between the low reactivity of bis(2,2,2-trifluoroethyl) carbonate (TFEC) and the high reactivity of bis(hexafluoroisopropyl) carbonate (HFIPC). Under identical conditions (1.0 equiv carbonate, 1.2 equiv butylamine, THF, 25 °C, 1 h), symmetric TFEC achieves only 12% conversion to the carbamate product, whereas symmetric HFIPC achieves >99% conversion [1]. The unsymmetric target compound's reactivity is predicted by the sum of the carbonyl IR wavenumbers of its constituent groups, placing it at an intermediate, tunable value between the two extremes [2]. This allows for controlled, selective reactions in the synthesis of unsymmetric urethanes or carbonates, which is impossible with the symmetric analogs that show either insufficient or excessive reactivity.

Tunable electrophilic reactivity
Class-level inference
TargetPredicted intermediate conversion (νC=O ~1770-1790 cm⁻¹)
TFEC12% conversion
HFIPC>99% conversion
Supports selectivity screening for urethane synthesis
Butylamine, THF, 25 °C, 1 h; IR correlation-based prediction
Organic Synthesis Phosgene Substitute Nucleophilic Substitution

Electrochemical Stability: Leveraging the Hexafluoroisopropyl Group for High-Voltage Lithium-ion Battery Additives

As an electrolyte additive, the target compound's hexafluoroisopropyl (HFIP) group is a critical structural feature that enhances oxidative stability for high-voltage cathodes. In a related class of fluorinated carbonate additives, the incorporation of a hexafluoroisopropyl group has been shown to increase the oxidative decomposition potential by approximately 0.3 V compared to non-fluorinated alkyl carbonates [1]. Specifically, patented non-aqueous electrolytes employing hexafluoroisopropyl-containing additives enable stable cycling at voltages exceeding 4.5 V vs. Li/Li⁺ in LiCoO₂/graphite full cells, a regime where conventional carbonate electrolytes based on diethyl or dimethyl carbonate rapidly degrade [2]. The trifluoroethyl group further contributes to cathode-electrolyte interphase (CEI) formation, delivering a synergistic effect that is not achieved by simple alkyl carbonate blends.

Electrochemical stability
Class-level inference
Reported oxidative tolerance gain of ~0.3-0.5 V over non-fluorinated linear carbonates; cycling stability demonstrated above 4.5 V vs. Li/Li⁺ with HFIP-containing additives.
Electrolyte oxidative-stability screening context
Patent data; LiCoO₂/graphite or NCM/graphite cells
Lithium-Ion Battery Electrolyte Additive High-Voltage Stability

Procurement Cost and Purity: A High-Value Specialized Reagent Versus Commodity Carbonates

Hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate is a specialty chemical priced at approximately €60 per gram (€1,499 per 25 g, 98% purity), positioning it as a high-value research chemical . In direct comparison, the widely available symmetric analog bis(2,2,2-trifluoroethyl) carbonate (TFEC) is priced between €4.25 and €16.70 per gram, depending on purity and supplier . This significant cost differential (4x to 14x premium) is consistent with the molecular complexity and the bespoke nature of the unsymmetric hexafluoroisopropyl-containing carbonate, reflecting its role as a specialized tool for applications where symmetric, cheaper analogs cannot deliver the required combined reactivity or voltage stability. This cost premium is a key decision factor for procurement in large-scale or cost-sensitive applications.

Procurement cost and purity
Data to verify
Target: ~€59.96/g (25 g, 98%). TFEC comparator: ~€8.52/g (25 g). Approximately 7× premium.
Cost-performance review for scale-up decisions
Catalog pricing 2025-2026; contract pricing may differ
Chemical Procurement Cost-Performance Specialty Carbonate

Strategic Application Scenarios for Hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate in Research and Industry


Synthesis of Unsymmetric Fluorinated Urethanes and Polycarbonates Using Phosgene-Free Chemistry

The highly fluorinated, unsymmetric carbonate is an ideal phosgene substitute for the precise, stepwise synthesis of functionalized urethanes and unsymmetric polycarbonates. Its intermediate electrophilicity, between the virtually inert bis(2,2,2-trifluoroethyl) carbonate and the hyper-reactive bis(hexafluoroisopropyl) carbonate, allows for selective, mild reaction with primary amines to form carbamates without side reactions [1]. This tunable reactivity directly supports the synthesis of novel polycarbonate materials with tailored fluorous domains, an approach validated by recent synthetic methods for fluorinated dialkyl carbonates from CO₂, and is impossible using commercial symmetric carbonates [2].

High-Voltage Lithium-Metal and Lithium-Ion Batteries Requiring a Stabilized Cathode-Electrolyte Interphase (CEI)

In rechargeable batteries operating above 4.5 V, such as lithium-metal or high-nickel cathode systems, the oxidative decomposition of standard carbonate solvents is the primary failure mechanism. The target compound, applied as a 1-5 wt% additive, leverages the dual functionality of its hexafluoroisopropyl group (for high anodic stability) and its trifluoroethyl group (for favorable interfacial film formation) to form a robust, thin CEI [3]. This dual action provides superior high-voltage cycling stability compared to electrolytes using only bis(2,2,2-trifluoroethyl) carbonate, which lacks the necessary high-voltage oxidative shielding [4].

Specialty Fluorinated Building Block for Medicinal and Agrochemical Chemistry

The hexafluoroisopropyl group is a privileged motif in modern drug design, enhancing metabolic stability and lipophilicity. The target compound serves as a convenient, pre-activated acylating agent for the late-stage introduction of the hexafluoroisopropyl group into complex amines and alcohols. This reagent offers a significant advantage over using the highly volatile and nucleophilic hexafluoroisopropanol, enabling cleaner, higher-yielding acylations [5]. The predictable leaving group hierarchy, where hexafluoroisopropanol is selectively displaced over the trifluoroethoxy group, ensures product homogeneity, a critical requirement for drug candidate synthesis.

Application
Selection Property
Validation Focus
Unsymmetric fluorinated urethane and polycarbonate synthesis
Tunable intermediate electrophilicity between TFEC and HFIPC
Selective carbamate formation without side reactions; phosgene-free method
High-voltage lithium-ion battery electrolyte research
Dual fluorinated architecture for oxidative stability and CEI formation
Cycling stability above 4.5 V vs. Li/Li⁺; additive compatibility
Fluorinated building block for medicinal and agrochemical chemistry
Pre-activated acylating agent for late-stage HFIP introduction
Leaving-group selectivity and product homogeneity
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